5-Acetamido-3-bromo-2-nitrobenzoic acid
Overview
Description
5-Acetamido-3-bromo-2-nitrobenzoic acid is a chemical compound belonging to the class of nitrobenzoic acids. It is characterized by the presence of acetamido, bromo, and nitro functional groups attached to a benzoic acid core. This compound is commonly used in medical, environmental, and industrial research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-acetamido-3-bromo-2-nitrobenzoic acid typically involves the nitration of 5-acetamido-3-bromobenzoic acid. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the ortho position relative to the acetamido group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the concentration of reagents to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 5-Acetamido-3-bromo-2-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The bromo group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Hydrolysis: The acetamido group can be hydrolyzed to form the corresponding amine and acetic acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products:
Reduction: 5-Acetamido-3-amino-2-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-Amino-3-bromo-2-nitrobenzoic acid and acetic acid.
Scientific Research Applications
5-Acetamido-3-bromo-2-nitrobenzoic acid is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of aromatic compounds and the study of electrophilic aromatic substitution reactions.
Biology: The compound is used in biochemical studies to explore the effects of substituents on the reactivity of benzoic acid derivatives.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of novel organic materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-acetamido-3-bromo-2-nitrobenzoic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromo group can undergo substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The acetamido group can also influence the compound’s solubility and binding affinity to target molecules.
Comparison with Similar Compounds
5-Bromo-2-nitrobenzoic acid: Lacks the acetamido group, making it less versatile in certain synthetic applications.
3-Bromo-5-nitrobenzoic acid: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
2-Amino-3-bromo-5-methylbenzoic acid:
Uniqueness: 5-Acetamido-3-bromo-2-nitrobenzoic acid is unique due to the presence of all three functional groups (acetamido, bromo, and nitro) on the benzoic acid core. This combination of functional groups provides a diverse range of reactivity and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
5-acetamido-3-bromo-2-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O5/c1-4(13)11-5-2-6(9(14)15)8(12(16)17)7(10)3-5/h2-3H,1H3,(H,11,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLSHBJYAVDGCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C(=C1)Br)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80505982 | |
Record name | 5-Acetamido-3-bromo-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80505982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54002-32-3 | |
Record name | 5-Acetamido-3-bromo-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80505982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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